N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide

Description

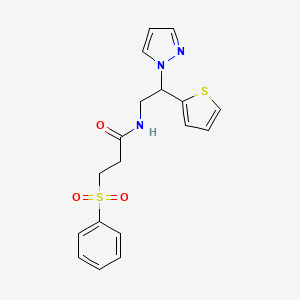

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide is a structurally complex molecule featuring a propanamide backbone with three key substituents:

- 1H-pyrazol-1-yl group: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability .

- Thiophen-2-yl group: A sulfur-containing aromatic ring contributing to lipophilicity and π-π stacking interactions .

- Phenylsulfonyl group: A strong electron-withdrawing moiety that enhances electrophilicity and influences target binding .

The compound’s molecular weight is estimated to exceed 350 g/mol (based on analogs like ’s 335.4 g/mol), with a balanced H-bond donor/acceptor profile (2 donors, 4–5 acceptors inferred from similar structures) . Its synthesis likely involves amide coupling between a pyrazole-thiophene ethylamine intermediate and 3-(phenylsulfonyl)propanoic acid, as suggested by methods in and .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c22-18(9-13-26(23,24)15-6-2-1-3-7-15)19-14-16(17-8-4-12-25-17)21-11-5-10-20-21/h1-8,10-12,16H,9,13-14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIWONYMQPSMMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that incorporates pyrazole and thiophene moieties, known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 350.42 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not available |

Biological Activity Overview

The biological activities of pyrazole derivatives, including the compound , have been extensively studied. These compounds exhibit a range of pharmacological effects, including:

- Anti-inflammatory : Pyrazole derivatives have shown significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Antimicrobial : Many pyrazole-based compounds demonstrate antimicrobial activity against various bacterial and fungal strains.

- Anticancer : Some studies indicate that pyrazole derivatives can inhibit cancer cell proliferation.

- Neuroprotective : Pyrazole compounds have been reported to possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Anti-inflammatory Activity

Research has shown that this compound exhibits notable anti-inflammatory activity. In a study by Selvam et al., compounds with similar structures demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been highlighted in various studies. For instance, Burguete et al. reported that certain pyrazole compounds exhibited promising results against Mycobacterium tuberculosis and other bacterial strains, showcasing their potential as therapeutic agents against infectious diseases .

Anticancer Potential

In vitro studies have indicated that compounds similar to this compound can inhibit cancer cell lines effectively. The mechanism often involves the induction of apoptosis in cancer cells and modulation of key signaling pathways involved in cell proliferation .

Case Study 1: Anti-inflammatory Effects

A group of researchers synthesized a series of pyrazole derivatives, including the target compound, and evaluated their anti-inflammatory effects using carrageenan-induced edema models in rodents. The results indicated significant reduction in inflammation markers compared to control groups .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, various pyrazole derivatives were tested against common bacterial pathogens. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Findings:

Heterocyclic Influence: Pyrazole and thiophene enhance aromatic interactions, but thiophene-2-yl (target) vs. Tetrazole () and triazole () substituents serve as bioisosteres, improving pharmacokinetics but differing in hydrogen-bonding capacity .

Sulfonyl vs. Sulfonamides (e.g., ) exhibit higher polarity, favoring solubility but limiting blood-brain barrier penetration .

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability but may reduce bioavailability .

- Alkyl chains (e.g., ethyl/methyl in ) increase lipophilicity, favoring membrane permeability .

Biological Activity :

Q & A

Q. What spectroscopic techniques differentiate rotational isomers of the propanamide linker?

Q. Does the compound exhibit polymorphism, and how does this affect dissolution rates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.